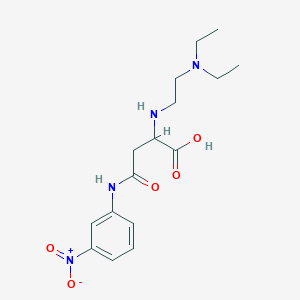

2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid

Description

2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is a synthetic 4-oxobutanoic acid derivative featuring a diethylaminoethyl side chain and a 3-nitrophenyl substituent. This compound belongs to a broader class of structurally related molecules characterized by a central 4-oxobutanoic acid backbone modified with diverse amino-linked substituents.

Properties

IUPAC Name |

2-[2-(diethylamino)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O5/c1-3-19(4-2)9-8-17-14(16(22)23)11-15(21)18-12-6-5-7-13(10-12)20(24)25/h5-7,10,14,17H,3-4,8-9,11H2,1-2H3,(H,18,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGYDQMYUVFUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the diethylaminoethyl group: This step involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate.

Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.

Coupling of intermediates: The diethylaminoethyl intermediate is then coupled with the nitrophenyl intermediate through a series of condensation reactions, often using reagents like carbodiimides or other coupling agents.

Formation of the oxobutanoic acid moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.

Chemical Reactions Analysis

2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.

Condensation: Condensation reactions can occur between the amino groups and carbonyl compounds, forming imines or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against breast cancer and leukemia cell lines, with IC50 values ranging from 10 to 50 µM in vitro studies .

- A notable study demonstrated that the compound inhibited cell proliferation in human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

-

Antimicrobial Properties

- The compound has shown promising antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was reported at approximately 256 µg/mL, indicating potential for development as an antimicrobial agent .

- Enzyme Inhibition

Biochemical Applications

-

Trypanothione Reductase Inhibition

- The X-ray crystallography studies of Trypanothione Reductase from Leishmania infantum in complex with this compound reveal its potential as an inhibitor for this enzyme, which is crucial for the survival of the parasite . This suggests possible applications in treating diseases caused by trypanosomatids.

-

Drug Design and Development

- The unique structural features of this compound make it a candidate for further modification in drug design. Its ability to interact with multiple biological targets allows researchers to explore its derivatives for enhanced efficacy and reduced toxicity.

Case Studies

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino and nitrophenyl groups allow it to bind to active sites on enzymes, inhibiting their activity. Additionally, the oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, highlighting variations in substituents, molecular properties, and biological relevance:

*Calculated molecular weight based on formula.

Key Structural and Functional Differences:

Substituent Effects: The target compound’s 3-nitrophenyl group enhances electron-withdrawing effects compared to analogs with electron-donating groups (e.g., 2-ethylphenyl in ). This could increase acidity (pKa) and influence binding interactions in biological systems.

Biological Activity: While 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid () is an endogenous metabolite, the target compound’s nitro group may confer distinct pharmacological properties, such as enhanced binding to nitroreductases or oxidative stress modulation.

Synthetic Accessibility :

- The presence of a nitro group in the target compound may complicate synthesis compared to fluorophenyl or ethylphenyl derivatives, requiring controlled nitration steps to avoid side reactions .

Research Findings and Implications

- Structural Diversity: Modifications at the amino and aryl positions significantly alter physicochemical properties. For example, replacing the 3-nitrophenyl group with a 2-fluorophenyl group () reduces molecular weight by ~162 Da and eliminates nitro-related reactivity.

- Biological Hypotheses: The diethylaminoethyl group in the target compound may mimic structural motifs seen in V-series nerve agents (e.g., VE, VG; ), though its carboxylic acid moiety likely mitigates toxicity.

Biological Activity

2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, also known as DEANB, is a compound of interest due to its potential biological activities. The structural features of DEANB, including the diethylamino group and the nitrophenyl moiety, suggest that it may exhibit significant pharmacological effects. This article reviews the available literature on the biological activity of DEANB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of DEANB can be represented as follows:

The biological activity of DEANB can be attributed to several mechanisms:

- Enzyme Inhibition : DEANB has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes. For example, it has shown potential as an inhibitor of human leukocyte elastase (HLE), which plays a role in tissue remodeling and inflammation .

- Antioxidant Properties : Compounds with similar structural motifs often exhibit antioxidant activity. The presence of the nitrophenyl group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Cell Signaling Modulation : Preliminary studies suggest that DEANB may influence cell signaling pathways associated with cancer progression and inflammation. This modulation could be linked to its effects on specific receptors or signaling molecules .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DEANB:

| Activity | Observed Effect | Reference |

|---|---|---|

| HLE Inhibition | K(i) value of 5.8 nM | |

| Antioxidant Activity | Scavenging of free radicals | |

| Cytotoxicity in Cancer Cells | Induces apoptosis in specific cell lines |

Case Study 1: Inhibition of Human Leukocyte Elastase

A study evaluated the efficacy of DEANB in inhibiting HLE, revealing a potent inhibitory effect with a K(i) value significantly lower than many known inhibitors. This suggests that DEANB could be developed as a therapeutic agent for conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Case Study 2: Antioxidant Studies

Research investigating the antioxidant properties of compounds similar to DEANB demonstrated significant protective effects against oxidative damage in vitro. These findings indicate potential applications in diseases where oxidative stress is a contributing factor, such as neurodegenerative disorders .

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies have shown that DEANB exhibits cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates. This suggests that DEANB may have potential as an anti-cancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Q & A

Q. Advanced

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C may improve nucleophilic substitution efficiency for the diethylaminoethyl group.

- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation to reduce racemization .

- Monitoring : Track reaction progress via TLC or HPLC. For stereochemical control, chiral chromatography or enantioselective synthesis protocols (e.g., asymmetric catalysis) should be considered, as similar compounds form R/S enantiomer mixtures .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

- H and C NMR : Key for identifying functional groups (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, nitrophenyl aromatic protons at δ 7.4–8.0 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches.

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected ~350–400 g/mol).

How should researchers design assays to evaluate the compound’s biological activity, given its structural features?

Q. Advanced

- Target selection : The nitro group may confer redox activity (e.g., prodrug potential), while the diethylaminoethyl moiety could enhance membrane permeability. Prioritize targets like nitroreductases or kinases .

- In vitro assays : Use cytotoxicity screens (MTT assay) against cancer cell lines and antimicrobial tests (MIC determination). Include controls for nitro group reduction products .

- Mechanistic studies : Employ fluorescence polarization or SPR to study binding interactions.

How can contradictory data on biological activity or physicochemical properties be resolved?

Q. Advanced

- Purity validation : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .

- Assay standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables. For solubility discrepancies, use logP calculations (predicted ~1.5–2.5) and adjust DMSO concentrations .

- Computational modeling : Compare DFT-calculated NMR shifts with experimental data to identify structural anomalies .

What methodologies assess the environmental impact or degradation pathways of this compound?

Q. Advanced

- Fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor nitro group reduction to amine derivatives via LC-MS .

- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests. The diethylamino group may pose aquatic toxicity risks (EC50 determination) .

How can computational tools predict the compound’s interactions with biological targets?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.